A Technical Guide to 4-Bromo-2-methoxy-N,N-dimethylbenzamide (CAS 1369774-49-1): Synthesis, Properties, and Applications in Modern Drug Discovery
A Technical Guide to 4-Bromo-2-methoxy-N,N-dimethylbenzamide (CAS 1369774-49-1): Synthesis, Properties, and Applications in Modern Drug Discovery
This document provides an in-depth technical overview of 4-Bromo-2-methoxy-N,N-dimethylbenzamide, a specialized chemical intermediate. It is intended for researchers, medicinal chemists, and process development scientists who require a functional understanding of this molecule's properties, synthesis, and, most importantly, its strategic value in the rapid assembly of complex molecular architectures for drug discovery and materials science.
Core Chemical Identity and Physicochemical Properties
4-Bromo-2-methoxy-N,N-dimethylbenzamide is a polysubstituted aromatic compound. Its structure is defined by a central benzene ring functionalized with three key groups: a bromo group, a methoxy group, and an N,N-dimethylbenzamide moiety. This specific arrangement of functional groups makes it a highly versatile building block. The aryl bromide provides a reactive handle for cross-coupling reactions, while the methoxy and dimethylamide groups modulate the electronic properties and steric profile of the molecule.
Below is the canonical 2D structure of the molecule.
Caption: 2D Structure of 4-Bromo-2-methoxy-N,N-dimethylbenzamide
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1369774-49-1 | [1][2][] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2] |
| Molecular Weight | 258.11 g/mol | [1] |
| IUPAC Name | 4-Bromo-2-methoxy-N,N-dimethylbenzamide | |
| Canonical SMILES | CN(C)C(=O)C1=CC(Br)=CC=C1OC |
| InChI Key | Not publicly available | |
Plausible Synthetic Route and Experimental Protocol
While specific peer-reviewed syntheses for this exact molecule are not abundant in public literature, its structure lends itself to a standard and reliable synthetic methodology: amide bond formation. The most logical and field-proven approach involves the coupling of commercially available 4-bromo-2-methoxybenzoic acid with dimethylamine. This method is favored due to its high efficiency, operational simplicity, and the common availability of peptide coupling reagents.
The diagram below outlines this proposed synthetic workflow.
Caption: Proposed workflow for amide coupling synthesis.
Detailed Step-by-Step Protocol: Amide Coupling
This protocol is a self-validating system designed for high conversion and purity. The causality for reagent choice is explained at each step.
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Reaction Setup:
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To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-2-methoxybenzoic acid (1.0 eq).
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Dissolve the acid in a suitable anhydrous aprotic solvent (e.g., N,N-Dimethylformamide or Dichloromethane).
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Rationale: An inert atmosphere and anhydrous conditions are critical to prevent the hydrolysis of the coupling agent and the activated intermediate, ensuring maximum reaction efficiency.
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Activation of Carboxylic Acid:
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Add a peptide coupling agent such as HATU (1.1 eq) or EDCI (1.2 eq) along with an activator like HOBt (1.2 eq) to the solution.
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Stir the mixture at room temperature for 15-30 minutes.
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Rationale: Coupling agents convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive "activated ester." This intermediate is susceptible to nucleophilic attack by the amine. HATU is often preferred for its high efficiency and reduced side reactions.
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Amine Addition:
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Add a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.
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Slowly add dimethylamine hydrochloride (1.5 eq). The excess amine and base drive the reaction to completion.
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Rationale: DIPEA acts as an acid scavenger, neutralizing the HCl released from the dimethylamine salt and any acidic byproducts from the coupling reaction, maintaining an optimal pH for the nucleophilic attack.
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-
Reaction Monitoring and Workup:
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Stir the reaction at room temperature for 4-16 hours.
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Monitor the disappearance of the starting acid using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Rationale: The aqueous workup is a self-validating purification step. The acid wash removes excess base and unreacted amine, while the base wash removes unreacted carboxylic acid and acidic byproducts (like HOBt).
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Purification:
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
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Rationale: Chromatography separates the target compound from any non-polar or very polar impurities that were not removed during the workup, yielding the final product with high purity.
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Strategic Applications in Drug Discovery
The true value of 4-Bromo-2-methoxy-N,N-dimethylbenzamide lies not in its intrinsic biological activity, but in its function as a versatile scaffold for building more complex, high-value molecules.
The Aryl Bromide: A Handle for C-C and C-N Bond Formation
The bromine atom is the molecule's primary reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of diverse functional groups, a cornerstone of modern medicinal chemistry.
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Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond, enabling the synthesis of biaryl structures common in kinase inhibitors and other targeted therapies.
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Buchwald-Hartwig Amination: Reaction with an amine to form a new C-N bond, crucial for synthesizing compounds targeting GPCRs and ion channels.[4]
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Sonogashira Coupling: Reaction with a terminal alkyne to create aryl alkynes, which are precursors for various heterocyclic compounds.
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Heck Coupling: Reaction with an alkene to introduce vinyl groups.
The following diagram illustrates these potential transformations.
Caption: Key cross-coupling reactions enabled by the aryl bromide.
Potential as a Fragment for PROTAC® Development
A highly contemporary application for this scaffold is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.
The substituted benzamide core of this molecule is structurally related to ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly used ligase in PROTAC design.[5] Researchers can utilize 4-Bromo-2-methoxy-N,N-dimethylbenzamide as a starting fragment, using the bromide as an attachment point for a linker, which is then connected to a warhead targeting a protein of interest.
Predicted Analytical and Spectroscopic Profile
For quality control and structural verification, the following analytical data would be expected.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Aromatic Region (δ 6.8-7.5 ppm): Three distinct signals corresponding to the protons on the substituted benzene ring.Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to 3 protons.N,N-Dimethyl Group (δ ~2.9-3.1 ppm): One or two singlets (due to restricted rotation around the C-N amide bond) integrating to 6 protons. |
| ¹³C NMR | Carbonyl Carbon (δ ~170 ppm): Signal for the amide C=O.Aromatic Carbons (δ 110-160 ppm): Six distinct signals, including carbons attached to Br, OMe, and the amide group.Methoxy Carbon (δ ~56 ppm). N,N-Dimethyl Carbons (δ ~35-40 ppm). |
| Mass Spec (EI/ESI) | Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is the signature isotopic pattern for a molecule containing one bromine atom. Expected m/z: ~257 and ~259. |
Environmental, Health, and Safety (EHS) Considerations
No specific, publicly available Safety Data Sheet (SDS) exists for CAS 1369774-49-1. Therefore, a conservative hazard assessment must be made based on structurally analogous compounds, such as 4-bromo-N,N-dimethylbenzamide and other substituted benzamides.[6][7][8][9]
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GHS Hazard Statements (Predicted):
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Handling Precautions:
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Always handle this compound in a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
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Avoid inhalation of dust or fumes.
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Avoid contact with skin and eyes.
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Researchers must consult the specific SDS provided by the chemical vendor before handling this material.
Conclusion
4-Bromo-2-methoxy-N,N-dimethylbenzamide is more than a simple chemical; it is a strategic tool for synthetic and medicinal chemists. Its well-defined reactive handle (the aryl bromide) allows for predictable and efficient entry into powerful cross-coupling chemistries, enabling the rapid diversification of molecular scaffolds. Its structural similarity to known E3 ligase ligand fragments positions it as a valuable starting point for cutting-edge research in targeted protein degradation. By understanding its synthesis, reactivity, and strategic potential, researchers can leverage this compound to accelerate the discovery and development of novel therapeutics and advanced materials.
References
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